4-(4-Ethylaminopyrimidin-6-yloxy)aniline
Description
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
6-(4-aminophenoxy)-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C12H14N4O/c1-2-14-11-7-12(16-8-15-11)17-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,16) |
InChI Key |
OOHRWXLMADKIES-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC=N1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with 4-(2-methoxyethoxy)aniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . This reaction yields the desired product with high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylaminopyrimidin-6-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N,N-diisopropylethylamine (DIPEA) in isopropanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Ethylaminopyrimidin-6-yloxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Molecular Properties
Notes:
- LCMS Discrepancies: The LCMS data for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (m/z 245) and 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (m/z 299) deviate from calculated molecular weights, possibly due to ionization conditions or fragmentation .
- Polarity Trends: The trifluoromethyl and dichloro substituents in 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline contribute to higher hydrophobicity, as evidenced by its longer HPLC retention time (0.82 min) compared to 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (0.75 min) .
Q & A
Q. What synthetic routes are effective for synthesizing 4-(4-Ethylaminopyrimidin-6-yloxy)aniline?
A common method involves substituting halogenated pyrimidine intermediates with aniline derivatives. For instance, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline can react with ethylamine under nucleophilic aromatic substitution conditions, followed by coupling with hydroxyl-aniline derivatives. Key steps include LCMS (m/z 245 [M+H]+) and HPLC (retention time: 0.75 minutes) for monitoring intermediate purity . Optimization of reaction temperature and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions.
Q. How can structural characterization be performed for this compound?
Use a combination of:
- LCMS : To confirm molecular weight (e.g., m/z 245 [M+H]+) .
- HPLC : Retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions) to assess purity .
- NMR : While not explicitly cited in the evidence, standard H/C NMR would resolve the ethylamino and pyrimidinyloxy substituents. Compare spectral data with structurally similar pyrimidine-aniline hybrids (e.g., 4-aminopyrimidine derivatives) .
Q. What purification strategies are recommended for isolating 4-(4-Ethylaminopyrimidin-6-yloxy)aniline?
HPLC is the primary method, using reverse-phase C18 columns with acetonitrile/water gradients. Adjust pH (e.g., 0.1% trifluoroacetic acid) to improve peak resolution. For scale-up, column chromatography (silica gel, ethyl acetate/hexane) may suffice, though purity should be re-verified via HPLC .
Advanced Research Questions
Q. How can reaction intermediates’ instability be managed during synthesis?
Intermediate instability (e.g., hydrolysis of chloropyrimidine) can be mitigated by:
Q. What electrochemical strategies enable functionalization of pyrimidine-aniline hybrids?
Electrochemical cross-coupling of 4-amino-6-chloropyrimidine with aryl halides (e.g., via nickel catalysis) allows aryl group introduction. This method avoids traditional palladium catalysts and is compatible with electron-deficient pyrimidines. Monitor reaction efficiency via cyclic voltammetry and optimize electrode materials (e.g., carbon cathodes) .
Q. How can structure-activity relationships (SAR) be evaluated for kinase inhibition?
Design analogs with variations in:
- Ethylamino group : Replace with bulkier alkyl/aryl groups to assess steric effects.
- Pyrimidinyloxy linker : Modify oxygen to sulfur or nitrogen for electronic effects.
Test inhibitory activity against kinases (e.g., EGFR, HER2) using in vitro assays: - Kinase inhibition assays : Incubate compounds with recombinant kinases and ATP/fluorescent substrates in 96-well plates. Measure IC values via fluorescence polarization .
Q. How should contradictory data on reaction yields be resolved?
Contradictions in yields may arise from:
- Impure starting materials : Validate via LCMS/HPLC before use.
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
- Catalyst loading : Optimize nickel/palladium catalyst ratios for cross-coupling steps .
Methodological Notes
- Spectral Data Interpretation : Cross-reference LCMS/HPLC results with synthetic intermediates (e.g., 4-chloropyrimidine derivatives) to confirm successful substitution .
- Kinase Assay Controls : Include positive controls (e.g., gefitinib for EGFR) and negative controls (DMSO-only wells) to validate inhibition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
